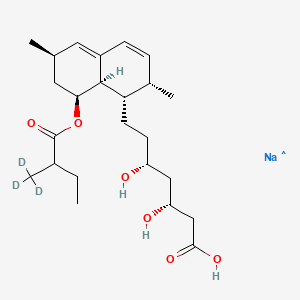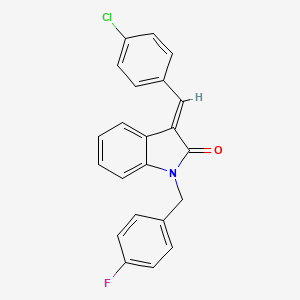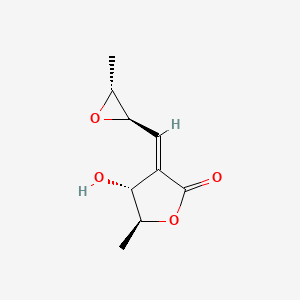
Pinofuranoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinofuranoxin A is a naturally occurring compound classified as an α-alkylidene-β-hydroxy-γ-methyl-γ-butyrolactone with a trans-epoxy side chain. It was first isolated by Evidente and colleagues in 2021 from the invasive pathogen Diplodia sapinea. This compound has garnered significant interest due to its unique structure and potent biological activities, particularly its antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pinofuranoxin A involves several steps, including Sharpless’s enantioselective epoxidations and dihydroxylations. These methods are effective in controlling the stereochemistry of the compound. The total synthesis of this compound has been achieved through the stereo-controlled synthesis of its stereoisomers .
Industrial Production Methods
The use of enantioselective epoxidations and dihydroxylations would be crucial in maintaining the compound’s stereochemistry during large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pinofuranoxin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Pinofuranoxin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antifungal agents.
Industry: This compound can be used in the development of agricultural fungicides.
Wirkmechanismus
Pinofuranoxin A exerts its effects primarily through the inhibition of fungal growth. It completely inhibits the growth of Athelia rolfsii and Phytophthora cambivora. The exact molecular targets and pathways involved in its antifungal activity are still under investigation, but it is believed to interfere with key metabolic processes in the fungi .
Vergleich Mit ähnlichen Verbindungen
These compounds share similar structural features and biological activities, but Pinofuranoxin A is unique in its specific antifungal spectrum and the presence of a trans-epoxy side chain .
List of Similar Compounds
- Marliolide
- Litsenolide
- Litseadioxanin
- Lincomolide
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(3E,4R,5S)-4-hydroxy-5-methyl-3-[[(2R,3R)-3-methyloxiran-2-yl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C9H12O4/c1-4-7(12-4)3-6-8(10)5(2)13-9(6)11/h3-5,7-8,10H,1-2H3/b6-3+/t4-,5+,7-,8+/m1/s1 |
InChI-Schlüssel |
NZHUZJZSNIAAJL-SCQRWPESSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)/C=C/2\[C@H]([C@@H](OC2=O)C)O |
Kanonische SMILES |
CC1C(O1)C=C2C(C(OC2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)

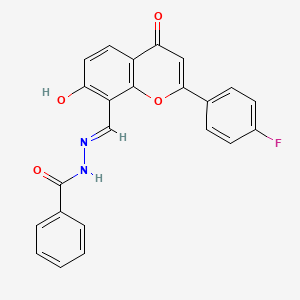
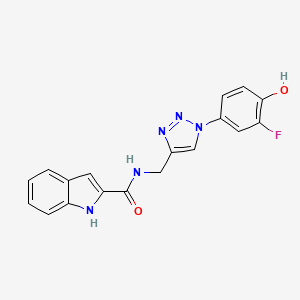
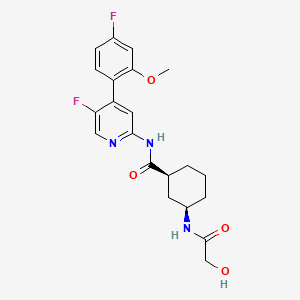
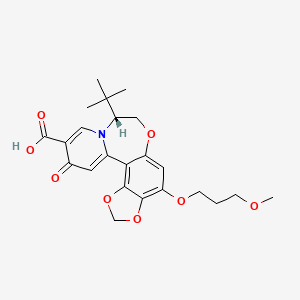
![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
